molecular formula C9H4BrF2NO B6294053 5-(4-bromo-2,3-difluorophenyl)oxazole CAS No. 2379321-77-2

5-(4-bromo-2,3-difluorophenyl)oxazole

Cat. No. B6294053
CAS RN: 2379321-77-2
M. Wt: 260.03 g/mol
InChI Key: TWJMEDDCKPOJHM-UHFFFAOYSA-N
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Description

5-(4-bromo-2,3-difluorophenyl)oxazole is a chemical compound with the molecular formula C9H4BrF2NO. It has a molecular weight of 260.04 . This compound is a solid at room temperature .


Synthesis Analysis

The synthesis of oxazole derivatives, including 5-(4-bromo-2,3-difluorophenyl)oxazole, has been a topic of interest in recent years due to their wide spectrum of biological activities . Various methods for the direct arylation of oxazoles have been developed, with high regioselectivity at both C-5 and C-2 . These methods can be used for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .


Molecular Structure Analysis

The molecular structure of 5-(4-bromo-2,3-difluorophenyl)oxazole consists of a five-membered oxazole ring, which contains one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . Attached to this ring is a phenyl group, which is substituted at the 4-position with a bromine atom and at the 2 and 3 positions with fluorine atoms .


Chemical Reactions Analysis

Oxazoles, including 5-(4-bromo-2,3-difluorophenyl)oxazole, can undergo a variety of chemical reactions. For example, they can be arylated and alkylated at both the C-5 and C-2 positions . The choice of solvent can influence the regioselectivity of these reactions .


Physical And Chemical Properties Analysis

5-(4-bromo-2,3-difluorophenyl)oxazole is a solid at room temperature . It has a molecular weight of 260.04 and its IUPAC name is 5-(4-bromo-2,3-difluorophenyl)oxazole .

Safety and Hazards

The safety information for 5-(4-bromo-2,3-difluorophenyl)oxazole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray (P261), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The future directions for research on 5-(4-bromo-2,3-difluorophenyl)oxazole and other oxazole derivatives are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the development of new synthetic methods, the design of novel oxazole-based drugs, and the investigation of their mechanisms of action .

properties

IUPAC Name

5-(4-bromo-2,3-difluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO/c10-6-2-1-5(8(11)9(6)12)7-3-13-4-14-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJMEDDCKPOJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=CN=CO2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromo-2,3-difluorophenyl)oxazole

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